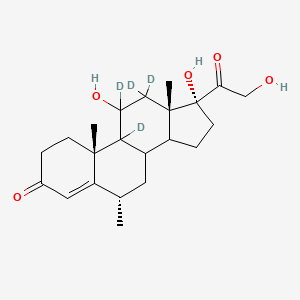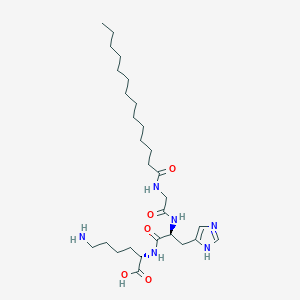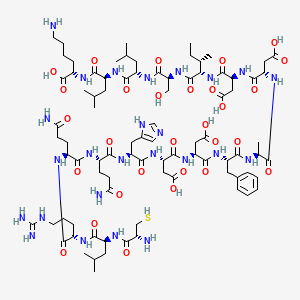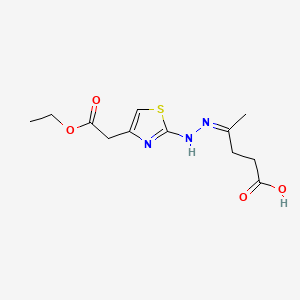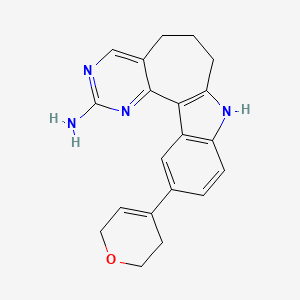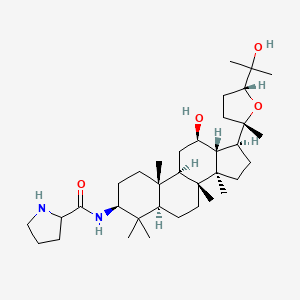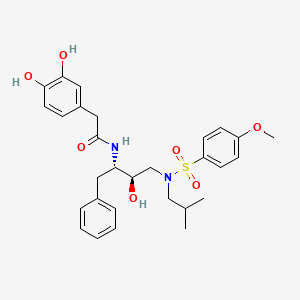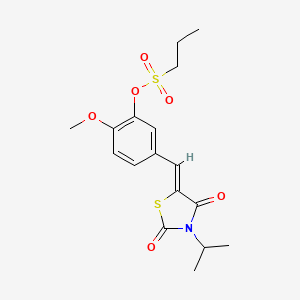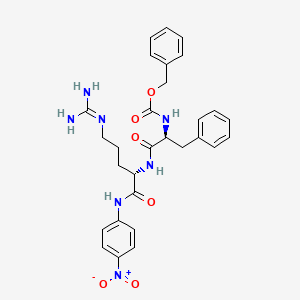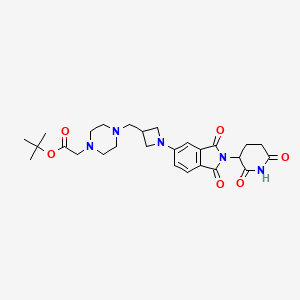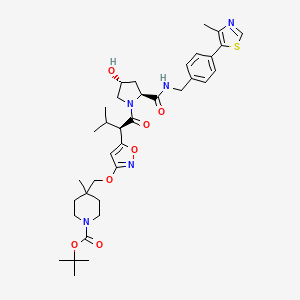
E3 Ligase Ligand-linker Conjugate 61
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 61 is a compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which harnesses the cellular ubiquitin-proteasome system to selectively degrade proteins of interest. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a target protein ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 61 involves multiple steps, starting with the preparation of the E3 ligase ligand and the target protein ligand. These ligands are then connected via a linker. The synthetic route typically includes:
Linker Attachment: The linker is attached to the E3 ligase ligand using reagents like primary amines and DIPEA in DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields, using automated synthesis equipment, and employing large-scale purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 61 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Coupling Reactions: Forming bonds between the ligands and the linker.
Common Reagents and Conditions
Common reagents used in these reactions include:
Primary Amines: For linker attachment.
DIPEA (N,N-Diisopropylethylamine): As a base in coupling reactions.
DMF (Dimethylformamide): As a solvent in high-temperature reactions.
Major Products Formed
The major product formed from these reactions is the complete this compound, which is then used in PROTAC applications .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 61 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new PROTAC molecules for targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Employed in drug discovery and development processes to identify and validate new drug targets.
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 61 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases such as von Hippel-Lindau (VHL) .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 61 is unique compared to other similar compounds due to its specific ligand and linker composition. Similar compounds include:
CRBN-based PROTACs: Utilizing cereblon as the E3 ligase.
MDM2-based PROTACs: Targeting the mouse double minute 2 homolog E3 ligase.
IAP-based PROTACs: Using inhibitors of apoptosis proteins as the E3 ligase.
These compounds differ in their E3 ligase ligands and the specific proteins they target for degradation, highlighting the versatility and specificity of this compound in targeted protein degradation .
Properties
Molecular Formula |
C36H49N5O7S |
|---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
tert-butyl 4-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxymethyl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30-/m1/s1 |
InChI Key |
XLNQNKYTZOQOSM-HRHHFINDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
